molecular formula C27H29NO4 B11387845 2-(3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)-N-(4-methylbenzyl)acetamide

2-(3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)-N-(4-methylbenzyl)acetamide

Cat. No.: B11387845
M. Wt: 431.5 g/mol
InChI Key: FIUNDQJRJDVYTN-UHFFFAOYSA-N
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Description

2-{3-TERT-BUTYL-4,9-DIMETHYL-7-OXO-7H-FURO[2,3-F]CHROMEN-8-YL}-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE is a complex organic compound with a unique structure that combines a furochromenone core with a substituted acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-TERT-BUTYL-4,9-DIMETHYL-7-OXO-7H-FURO[2,3-F]CHROMEN-8-YL}-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the furochromenone core: This can be achieved through a series of cyclization reactions involving substituted phenols and appropriate aldehydes under acidic or basic conditions.

    Introduction of the tert-butyl and dimethyl groups: These groups are usually introduced through alkylation reactions using tert-butyl halides and methylating agents.

    Attachment of the acetamide group: This step involves the reaction of the furochromenone intermediate with an appropriate amine, such as 4-methylbenzylamine, under conditions that promote amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-{3-TERT-BUTYL-4,9-DIMETHYL-7-OXO-7H-FURO[2,3-F]CHROMEN-8-YL}-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions include substituted derivatives, alcohols, and carboxylic acids, depending on the specific reaction conditions.

Scientific Research Applications

2-{3-TERT-BUTYL-4,9-DIMETHYL-7-OXO-7H-FURO[2,3-F]CHROMEN-8-YL}-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

    Materials Science: Its structural properties may be useful in the development of new materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.

Mechanism of Action

The mechanism of action of 2-{3-TERT-BUTYL-4,9-DIMETHYL-7-OXO-7H-FURO[2,3-F]CHROMEN-8-YL}-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-tert-Butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)-acetic acid
  • tert-Butyl 4-[(E)-But-1-en-3-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate

Uniqueness

2-{3-TERT-BUTYL-4,9-DIMETHYL-7-OXO-7H-FURO[2,3-F]CHROMEN-8-YL}-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its furochromenone core, combined with the acetamide group, provides a versatile scaffold for further modifications and applications.

Properties

Molecular Formula

C27H29NO4

Molecular Weight

431.5 g/mol

IUPAC Name

2-(3-tert-butyl-4,9-dimethyl-7-oxofuro[2,3-f]chromen-8-yl)-N-[(4-methylphenyl)methyl]acetamide

InChI

InChI=1S/C27H29NO4/c1-15-7-9-18(10-8-15)13-28-22(29)12-19-17(3)24-21(32-26(19)30)11-16(2)23-20(27(4,5)6)14-31-25(23)24/h7-11,14H,12-13H2,1-6H3,(H,28,29)

InChI Key

FIUNDQJRJDVYTN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CC2=C(C3=C(C=C(C4=C3OC=C4C(C)(C)C)C)OC2=O)C

Origin of Product

United States

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